Sculponeatin A
Overview
Description
Sculponeatin A is a diterpenoid compound isolated from the plant Rabdosia sculponeata. It is known for its unique acetal structure and has been the subject of various studies due to its potential biological activities .
Mechanism of Action
Target of Action
Sculponeatin A, a diterpenoid compound extracted from Isodon sculponeatus , has been reported to interact with the E26 transformation specificity-1 (ETS1), a transcription factor that is overexpressed in breast cancer and promotes tumor progression . The primary target of this compound is ETS1 .
Mode of Action
This compound interacts with its target, ETS1, by directly binding to the ETS domain of the ETS1 protein . This interaction leads to a decrease in the expression of ETS1 , which is responsible for xCT-dependent ferroptosis in breast cancer .
Biochemical Pathways
The interaction of this compound with ETS1 inhibits the transcriptional expression of xCT . This inhibition affects the xCT-dependent ferroptosis pathway in breast cancer cells .
Result of Action
The result of this compound’s action is the induction of SLC7A11/xCT-dependent ferroptosis in breast cancer cells . This is achieved through the degradation of ETS1, which is promoted by this compound triggering ubiquitin ligase synoviolin 1 (SYVN1)-mediated ubiquitination .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sculponeatin A involves several key steps, including diastereoselective Nazarov cyclization and ring-closing metathesis reactions. These reactions are crucial for forming the bicyclo[3.2.1]octane ring system, which is a characteristic feature of this compound .
Industrial Production Methods: The extraction process involves isolating the compound from the plant material, followed by purification to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Sculponeatin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities .
Scientific Research Applications
Sculponeatin A has shown promising applications in various fields:
Comparison with Similar Compounds
Sculponeatin A is part of a family of diterpenoids isolated from the Isodon genus. Similar compounds include:
Sculponeatin N: Another diterpenoid with a similar bicyclo[3.2.1]octane ring system, known for its cytotoxic activity against cancer cell lines.
Sculponeatin O: A derivative with an A-ring contracted oleanane triterpenoid structure.
Sculponeatic Acid: A unique compound with an A-ring contracted structure, isolated from the same plant.
Properties
IUPAC Name |
(1S,2S,3R,5S,8S,11S,14R,17S,20R)-3-hydroxy-14-methyl-6-methylidene-10,16,18-trioxahexacyclo[12.5.1.15,8.01,11.02,8.017,20]henicosane-7,9-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-9-10-5-11(21)13-19(6-10,15(9)22)17(23)26-12-3-4-18(2)7-24-16-14(18)20(12,13)8-25-16/h10-14,16,21H,1,3-8H2,2H3/t10-,11-,12+,13-,14-,16+,18+,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VITOUEAQSWAQLD-ZIFJAMSESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4(C1C(OC2)OC4)C5C(CC6CC5(C(=O)C6=C)C(=O)O3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@]4([C@@H]1[C@@H](OC2)OC4)[C@@H]5[C@@H](C[C@@H]6C[C@]5(C(=O)C6=C)C(=O)O3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Sculponeatin A and where is it found?
A: this compound is an ent-6,7-seco-kaurane diterpenoid first isolated from the leaves of the plant Isodon sculponeatus [, ]. Isodon species are known to be rich sources of ent-kaurane diterpenoids, which have shown diverse biological activities [].
Q2: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C22H28O7, and its molecular weight is 404 g/mol [].
Q3: What are the key structural features of this compound?
A: this compound features a unique acetal structure within its ent-6,7-seco-kaurane diterpenoid framework [, ]. It also possesses a bicyclo[3.2.1]octane ring system, a common motif in this class of diterpenoids [, ].
Q4: Has the structure of this compound been confirmed by any methods beyond spectroscopy?
A: Yes, the structure of this compound, including its absolute configuration, has been confirmed by X-ray crystallography [].
Q5: What is known about the biological activity of this compound?
A: this compound has demonstrated cytotoxic activity against several human cancer cell lines, including K562 (leukemia) and T24 (bladder cancer) [, ]. It has also been shown to induce ferroptosis, an iron-dependent form of cell death, in breast cancer cells by promoting the interaction between ETS1 and SYVN1 proteins, which ultimately affects the SLC7A11/xCT system [].
Q6: Are there other Isodon diterpenoids with similar structures and activities to this compound?
A: Yes, several other ent-kaurane diterpenoids have been isolated from Isodon species, some with structural similarities to this compound. For example, Sculponeatins C and D were isolated alongside this compound and also possess the distinctive acetal group []. These compounds have shown varying degrees of cytotoxicity against human tumor cell lines [, ].
Q7: Have any studies investigated the structure-activity relationship (SAR) of this compound?
A: While dedicated SAR studies focusing solely on this compound are limited, research on structurally similar ent-kaurane diterpenoids suggests that specific functional groups and their spatial arrangement influence their cytotoxic activity [, , ]. Further investigations are needed to establish a definitive SAR profile for this compound.
Q8: Have any total syntheses of this compound been reported?
A: Yes, the total synthesis of racemic (±)-Sculponeatin A has been achieved. Key steps in the synthesis include a regio- and stereoselective aldol reaction, an intramolecular Diels-Alder reaction, and a radical cyclization [, , ].
Q9: Are there any analytical methods available for the detection and quantification of this compound?
A: Various spectroscopic techniques, including 1D and 2D NMR spectroscopy and high-resolution mass spectrometry (HRMS), have been employed to characterize and identify this compound [, , , ].
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